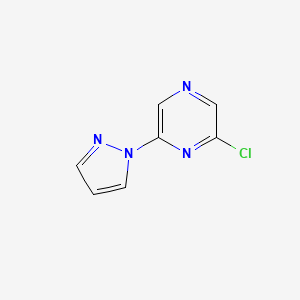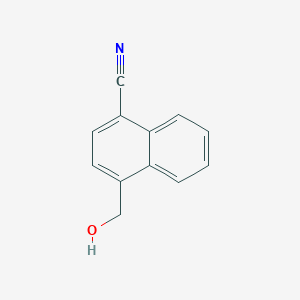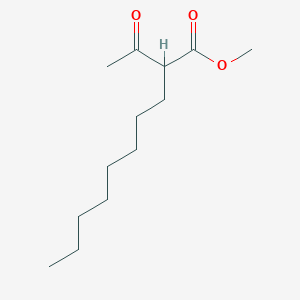
p-Toluènesulfonate de 1,4-diméthylpyridinium
Vue d'ensemble
Description
1,4-Dimethylpyridinium p-toluenesulfonate is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethylpyridinium p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dimethylpyridinium p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyridinium p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse en synthèse organique
Le p-toluènesulfonate de 1,4-diméthylpyridinium sert de catalyseur dans divers processus de synthèse organique. Il est particulièrement utile comme catalyseur acide de Lewis facilitant des réactions telles que le réarrangement de Claisen, la déprotection acétalique en une seule étape, la réaction de Henry diastéréosélective et l'azidoalcoxyylation régiosélective de l'éther énolique .
Processus d'estérification
Ce composé est utilisé dans le processus d'estérification pour la préparation de chaînes latérales de polymères optiques non linéaires. Il agit comme un catalyseur dérivé du PPTS diméthylé au cours de ce processus .
Déprotection des éthers silylés
Dans les scénarios où les substrats sont instables aux catalyseurs acides plus forts, le this compound est utilisé pour déprotéger les éthers silylés ou les éthers tétrahydropyrannyliques .
Synthèse de matériaux optiques non linéaires
Il a des applications dans la synthèse de dérivés de stilbazolium substitués par des éthyles qui sont utilisés dans les matériaux optiques non linéaires .
Services de soutien à la recherche chimique
Des sociétés comme Mendel Chemicals offrent des services de synthèse chimique personnalisée et des consultations sur les applications chimiques, ce qui indique que le this compound peut être impliqué dans des services chimiques spécialisés et le développement de produits .
Mécanisme D'action
Target of Action
It is known to be used as a catalyst in the esterification process for the preparation of side chains of nonlinear optical polymers .
Mode of Action
As a catalyst, 1,4-Dimethylpyridinium p-toluenesulfonate likely facilitates the esterification process by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst in the esterification process, it likely influences the pathways involved in the synthesis of side chains of nonlinear optical polymers .
Result of Action
The molecular and cellular effects of 1,4-Dimethylpyridinium p-toluenesulfonate’s action are likely related to its role as a catalyst in the esterification process. By facilitating this reaction, it enables the efficient synthesis of side chains of nonlinear optical polymers .
Analyse Biochimique
Biochemical Properties
1,4-Dimethylpyridinium p-toluenesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate esterification reactions. The compound’s interaction with biomolecules is primarily through its ability to act as a proton donor, thereby enhancing the reactivity of the substrates involved in the reaction. This interaction is crucial for the synthesis of complex molecules in biochemical assays .
Cellular Effects
The effects of 1,4-Dimethylpyridinium p-toluenesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a catalyst in biochemical reactions can lead to changes in the cellular environment, affecting the overall metabolic activity of the cells .
Molecular Mechanism
At the molecular level, 1,4-Dimethylpyridinium p-toluenesulfonate exerts its effects through binding interactions with biomolecules. It acts as a proton donor, facilitating the esterification process by increasing the reactivity of the substrates. This mechanism of action is essential for the synthesis of complex molecules and the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethylpyridinium p-toluenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1,4-Dimethylpyridinium p-toluenesulfonate vary with different dosages in animal models. At lower doses, the compound acts as an effective catalyst without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting the overall health and metabolic activity of the animals .
Metabolic Pathways
1,4-Dimethylpyridinium p-toluenesulfonate is involved in various metabolic pathways, particularly those related to esterification reactions. It interacts with enzymes and cofactors to facilitate the synthesis of complex molecules. The compound’s role in these pathways is crucial for maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
Within cells and tissues, 1,4-Dimethylpyridinium p-toluenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of 1,4-Dimethylpyridinium p-toluenesulfonate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity. The localization of the compound is essential for its function in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMQXFWHOQUEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451019 | |
| Record name | AG-H-13324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-28-9 | |
| Record name | AG-H-13324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethylpyridinium p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)

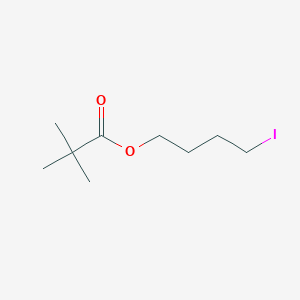
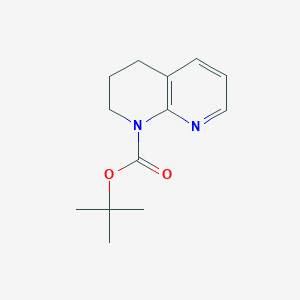
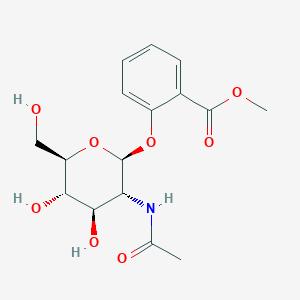
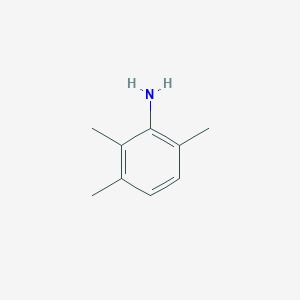

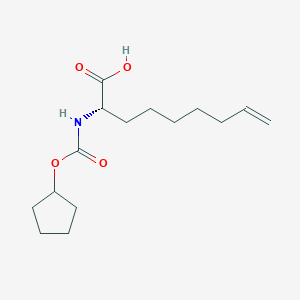
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
